Stavudine-13C-d3
Description
Contextualizing Nucleoside Analogues in Biochemical Research
Nucleoside analogues are a class of synthetic compounds that are structurally similar to naturally occurring nucleosides, the building blocks of DNA and RNA. Stavudine (B1682478), chemically known as 2',3'-didehydro-3'-deoxythymidine, is a synthetic nucleoside analogue of thymidine (B127349). fda.govnih.gov In biochemical research, these analogues are invaluable for their ability to interfere with nucleic acid synthesis.
The mechanism of action for many nucleoside analogues, including stavudine, involves intracellular phosphorylation by cellular kinases to an active triphosphate form. fda.govdrugbank.com This activated metabolite then acts as a competitive inhibitor of viral enzymes, such as HIV-1 reverse transcriptase. nih.govdrugbank.com By competing with the natural substrate, thymidine triphosphate, it gets incorporated into the growing viral DNA chain. fda.gov However, the structural modification in stavudine—the lack of a 3'-hydroxyl group—prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation and thereby inhibiting viral replication. drugbank.com This targeted inhibition makes nucleoside analogues potent antiviral agents and essential tools for studying viral replication processes. chemicalbook.com
Principles and Significance of Stable Isotope Labeling in Pharmaceutical Sciences
Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes. This substitution creates a compound that is chemically identical to the original but has a higher mass, which can be detected and distinguished by mass spectrometry.
Isotopic tracers are founded on the principle that atoms of the same element with different numbers of neutrons (isotopes) exhibit nearly identical chemical properties but have distinct atomic masses. The most commonly used stable isotopes in pharmaceutical research are Carbon-13 (¹³C) and Deuterium (B1214612) (²H or D).
Carbon-13 (¹³C): This isotope contains seven neutrons, compared to the six in the much more abundant Carbon-12. It behaves almost identically to Carbon-12 in chemical reactions and biological processes.
Deuterium (D): This is an isotope of hydrogen that possesses one proton and one neutron, doubling the mass of a standard hydrogen atom (protium). While its chemical properties are very similar, the significant mass difference can sometimes lead to minor changes in physicochemical properties, known as the "isotope effect."
When these heavier isotopes are incorporated into a drug molecule, they create a labeled analogue that serves as a perfect tracer for the unlabeled drug in biological systems.
Table 1: Properties of Common Stable Isotopes in Pharmaceutical Research
| Isotope | Natural Abundance (%) | Mass (amu) | Key Characteristic |
|---|---|---|---|
| Carbon-12 (¹²C) | ~98.9% | 12.000 | Most common carbon isotope. |
| Carbon-13 (¹³C) | ~1.1% | 13.003 | Heavier, stable carbon isotope used for labeling. |
| Hydrogen-1 (¹H) | ~99.98% | 1.008 | Most common hydrogen isotope (Protium). |
| Deuterium (²H or D) | ~0.015% | 2.014 | Heavier, stable hydrogen isotope used for labeling. |
The use of stable isotope-labeled compounds is a cornerstone of modern quantitative bioanalysis, particularly in drug discovery and development. Their primary advantage is their role as ideal internal standards (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. researchgate.net
Key advantages include:
Correction for Matrix Effects: Biological samples like plasma or urine are complex matrices that can interfere with the ionization of an analyte in a mass spectrometer, either suppressing or enhancing the signal. Because a stable isotope-labeled IS has virtually identical chemical and physical properties to the analyte, it experiences the same matrix effects. By comparing the signal of the known concentration of the IS to the signal of the analyte, these effects can be accurately corrected. researchgate.netrsc.org
Improved Accuracy and Precision: The use of a co-eluting, stable isotope-labeled IS compensates for variations during sample preparation, such as extraction losses and pipetting errors. This leads to significantly improved accuracy and precision in quantifying drug concentrations. rsc.org
Gold Standard for Quantification: Carbon-13 labeled standards are often considered superior to deuterium-labeled ones. researchgate.net This is because the ¹³C atoms cause a negligible change in the molecule's properties, ensuring it co-elutes perfectly with the unlabeled analyte in chromatography. foodriskmanagement.com Deuterium labeling, due to the larger relative mass change, can sometimes cause a slight shift in retention time, which may reduce the accuracy of matrix effect correction. researchgate.net
Genesis and Research Utility of Stavudine-13C-d3 as a Stable Isotope-Labeled Analog
This compound was developed specifically as an analytical internal standard for the quantification of stavudine. caymanchem.com Its design incorporates both a single Carbon-13 atom and three deuterium atoms into the stavudine structure. caymanchem.com This dual labeling strategy results in a molecule with a molecular weight that is four mass units higher than the parent drug, providing a clear and unambiguous separation of signals in a mass spectrometer.
The primary research utility of this compound is in pharmacokinetic studies. nih.gov These studies are essential in drug development to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. By adding a precise amount of this compound to a biological sample (e.g., blood plasma) from a subject who has been administered stavudine, researchers can use LC-MS/MS to determine the exact concentration of the unlabeled stavudine in that sample. caymanchem.comnih.gov The high accuracy afforded by this method is critical for establishing the pharmacokinetic profile of the drug.
Table 2: Comparison of Unlabeled and Labeled Stavudine
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Purpose |
|---|---|---|---|
| Stavudine | C₁₀H₁₂N₂O₄ | 224.2 fda.gov | Antiviral drug; analyte in research studies. nih.gov |
| This compound | C₉[¹³C]H₉D₃N₂O₄ | 228.2 caymanchem.com | Internal standard for quantification of stavudine. caymanchem.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O4 |
|---|---|
Molecular Weight |
228.22 g/mol |
IUPAC Name |
1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(trideuterio(113C)methyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h2-4,7-8,13H,5H2,1H3,(H,11,14,15)/t7-,8+/m0/s1/i1+1D3 |
InChI Key |
XNKLLVCARDGLGL-SCMAVCFBSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)CO |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)CO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Stavudine 13c D3
Principles of Stable Isotope Incorporation in Nucleoside Analogues
The introduction of stable isotopes such as ¹³C, ¹⁵N, and ²H into nucleoside analogues is a cornerstone of modern biochemical and pharmaceutical research. silantes.comisotope.com This labeling strategy provides a molecular "tag" that can be detected by techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). silantes.comresearchgate.net Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for a wider range of applications, including in vivo human studies. silantes.comwikipedia.org The primary goal of isotopic labeling is to create a molecule that is chemically identical to its unlabeled counterpart but physically distinguishable due to its increased mass. silantes.com
Strategies for Carbon-13 Enrichment
Carbon-13 (¹³C) is a stable isotope of carbon with a natural abundance of approximately 1.1%. wikipedia.org For use in labeled compounds, its concentration must be significantly increased. Several methods exist for ¹³C enrichment, ranging from large-scale industrial production of primary ¹³C sources to intricate biochemical and chemical syntheses.
Industrial Production: The primary method for producing bulk ¹³C is the cryogenic distillation of carbon-containing gases like methane (B114726) (CH₄) or carbon monoxide (CO). wikipedia.orgtn-sanso.co.jp This physical separation process exploits the slight differences in boiling points between molecules containing ¹²C and ¹³C, allowing for the isolation of highly enriched ¹³C precursors. tn-sanso.co.jp
Biosynthetic Enrichment: A common laboratory-scale strategy involves feeding ¹³C-enriched precursors to microorganisms, such as E. coli. For example, using a mixture of [1-¹³C]-glucose and [2-¹³C]-glucose in a minimal growth medium can lead to the production of nucleosides with specific ¹³C labeling patterns. oup.com The metabolic pathways of the organism, like the pentose (B10789219) phosphate (B84403) pathway, directly incorporate the labeled carbon from glucose into the ribose sugar of nucleotides. oup.com
Chemical Synthesis: Direct chemical synthesis provides precise control over the location of the ¹³C label. This involves designing a synthetic route that starts with a simple, commercially available ¹³C-labeled building block, such as [¹³C]-formic acid or potassium [¹³C]-cyanide. nih.govnih.gov These precursors are then incorporated into the target molecule, for instance, into the nucleobase ring system, through a series of chemical reactions. nih.gov
Table 1: Comparison of Carbon-13 Enrichment Strategies
| Strategy | Principle | Key Precursors | Advantages | Disadvantages |
| Cryogenic Distillation | Fractional distillation based on boiling point differences of isotopologues. | Methane, Carbon Monoxide | Large-scale production, high enrichment levels. | High energy consumption, requires specialized industrial facilities. |
| Biosynthesis | Cellular metabolism incorporates labeled food sources into biomolecules. | [¹³C]-Glucose, [¹⁵N]-Ammonium Chloride | Can produce uniformly or specifically labeled complex molecules. | Potential for isotopic scrambling, yields can be variable. nih.gov |
| Chemical Synthesis | Multi-step organic synthesis using labeled starting materials. | [¹³C]-Formic Acid, K¹³CN, [¹³C]-Urea | Precise, atom-specific labeling. nih.gov | Often involves complex, multi-step procedures with lower overall yields. nih.gov |
Strategies for Deuterium (B1214612) Introduction
Deuterium (²H or D), the stable isotope of hydrogen, is introduced into molecules to simplify NMR spectra, probe reaction mechanisms, and alter metabolic pathways. clockss.orgresearchgate.net The increased mass of deuterium can slow down metabolic processes that involve carbon-hydrogen bond cleavage, a phenomenon known as the kinetic isotope effect.
Key strategies for introducing deuterium into nucleoside analogues include:
Catalytic H-D Exchange: This method involves the exchange of hydrogen atoms with deuterium atoms from a deuterium source, typically deuterium oxide (D₂O), in the presence of a metal catalyst like Palladium on carbon (Pd/C). clockss.org This technique is effective for deuterating specific positions on the nucleobase without requiring D₂ gas. clockss.org
Reduction with Deuterated Reagents: Stereoselective introduction of deuterium can be achieved by reducing a precursor molecule with a deuterated reducing agent. nih.gov For example, the reduction of a 5'-oxo-sugar derivative with a deuterated borane (B79455) reagent (e.g., Alpine-Borane) can install a deuterium atom at the 5' position of a nucleoside with high stereospecificity. nih.gov Similarly, tributyltin deuteride (B1239839) can be used for reductive deuteration. google.com
Synthesis from Deuterated Precursors: A straightforward approach is to begin the synthesis with a commercially available deuterated starting material. For the synthesis of Stavudine-13C-d3, a precursor like [d₄]-thymine can be used, which already contains the required deuterium atoms on the pyrimidine (B1678525) ring and methyl group. nih.gov
Chemical and Chemo-enzymatic Approaches to this compound Synthesis
The synthesis of a dually labeled compound like this compound requires a strategy that can efficiently integrate both carbon-13 and deuterium isotopes into the final molecular structure. This can be achieved through purely chemical routes, enzymatic methods, or a combination of both.
Multi-step Synthetic Routes for Isotopic Integration
Chemical synthesis offers precise control over the placement of isotopic labels. A common route to Stavudine (B1682478) starts from thymidine (B127349), which can be sourced or synthesized with the desired isotopic labels. nih.gov A multi-step continuous flow synthesis for unlabeled Stavudine has been developed, which could be adapted for the labeled version. nih.govresearcher.life
A plausible synthetic route would involve:
Starting Material: The synthesis would begin with a custom-synthesized, dually labeled thymidine precursor (e.g., [¹³C, d₃-methyl]-thymine coupled to a ¹³C-labeled ribose sugar). The synthesis of a related compound, Censavudine, from [D₄]-thymine demonstrates the feasibility of using pre-labeled nucleobases. nih.gov
Chemical Transformations: The labeled thymidine would undergo a series of chemical transformations analogous to the unlabeled synthesis. This typically includes protection of hydroxyl groups, elimination reactions to form the double bond in the sugar ring, and final deprotection steps. nih.gov
Purification: The final product, this compound, is isolated and purified using techniques like High-Performance Liquid Chromatography (HPLC) to ensure high chemical and isotopic purity. nih.gov
Biocatalytic Cascade Reactions for Nucleoside Analog Labeling
Biocatalysis, which uses enzymes to perform chemical transformations, is an increasingly powerful tool for nucleoside synthesis due to its high selectivity and mild reaction conditions. nih.govmdpi.com Cascade reactions, where multiple enzymatic steps are performed in a single pot, are particularly efficient. elsevierpure.comelsevierpure.com
For this compound, a key biocatalytic step is enzymatic transglycosylation. researchgate.net This reaction involves an enzyme, such as a purine (B94841) or pyrimidine nucleoside phosphorylase, that catalyzes the transfer of a sugar moiety from a donor nucleoside to a recipient nucleobase. mdpi.comresearchgate.net
A potential chemo-enzymatic cascade could be designed as follows:
A pre-synthesized, labeled nucleobase (e.g., [¹³C, d₃-methyl]-thymine) is used as the acceptor.
This labeled base is reacted with a suitable sugar donor in the presence of a specific nucleoside phosphorylase enzyme. researchgate.net
The reaction is driven to completion, often in a one-pot setup that may include other enzymes for cofactor recycling or subsequent phosphorylation steps, to produce the labeled nucleoside. nih.govnih.govresearchgate.net
Table 2: Comparison of Synthetic Approaches
| Approach | Key Features | Advantages | Disadvantages |
| Multi-step Chemical Synthesis | Sequential chemical reactions with protection/deprotection steps. | High control over label placement. | Often lengthy, lower overall yields, harsh reagents. nih.govnih.gov |
| Biocatalytic Cascade | Multiple enzymatic reactions in a one-pot setup. | High regio- and stereoselectivity, mild conditions, higher yields, fewer steps. nih.govresearchgate.net | Requires specific enzymes which may not be readily available for all substrates. mdpi.com |
Phosphoramidite (B1245037) Method Adaptations for Labeled Nucleosides
While this compound is valuable as a standalone compound, its utility is greatly expanded when it is incorporated into a larger DNA or RNA oligonucleotide for structural or interaction studies using NMR. isotope.comnih.gov The standard method for chemically synthesizing oligonucleotides is the phosphoramidite solid-phase synthesis. sigmaaldrich.com
To incorporate this compound into an oligonucleotide, it must first be converted into a phosphoramidite building block. isotope.comwikipedia.org The process involves:
Synthesis of Labeled Nucleoside: this compound is synthesized using one of the methods described above.
Protection: The 5'-hydroxyl group of the labeled stavudine is protected, typically with a dimethoxytrityl (DMT) group. sigmaaldrich.com
Phosphitylation: The 3'-hydroxyl group is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, to create the reactive phosphoramidite moiety. wikipedia.org
The resulting this compound phosphoramidite is a stable building block that can be used in an automated DNA/RNA synthesizer. During synthesis, the phosphoramidite is "activated" and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support. sigmaaldrich.com This allows for the precise, site-specific insertion of the labeled this compound unit anywhere within a custom DNA sequence. isotope.comnih.gov
Purity Assessment and Characterization of Isotope-Labeled Stavudine Standards
The utility of this compound as an internal standard is critically dependent on its chemical and isotopic purity. A comprehensive suite of analytical techniques is employed to ensure the identity, purity, and structural integrity of the standard. These methods confirm the correct molecular structure, quantify any unlabeled or partially labeled species, and detect any chemical impurities.
The characterization of isotope-labeled standards involves determining several key parameters. A strategy combining Liquid Chromatography-High Resolution Mass Spectrometry (LC-HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is often proposed for the robust evaluation of isotopic enrichment and structural integrity. rsc.org
Table 1: General Specifications for this compound Internal Standard
| Parameter | Specification | Method of Analysis |
|---|---|---|
| Chemical Purity | ≥98% | HPLC |
| Isotopic Enrichment (¹³C) | ≥99% | Mass Spectrometry, ¹³C NMR |
| Isotopic Enrichment (D) | ≥98% (d₃) | Mass Spectrometry, ¹H NMR |
| Molecular Formula | C₉[¹³C]H₉D₃N₂O₄ | Mass Spectrometry |
| Appearance | White to Off-White Solid | Visual Inspection |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the chemical purity of this compound. This technique separates the labeled compound from any potential impurities, including precursors from the synthesis or degradation products like thymine (B56734). nih.gov The purity is determined by comparing the area of the main product peak to the total area of all peaks in the chromatogram.
Table 2: Representative HPLC and Mass Spectrometry Data
| Analysis | Parameter | Typical Result |
|---|---|---|
| HPLC | Retention Time | Consistent with reference standard |
| Purity (by UV detection) | >99.5% | |
| Mass Spectrometry | Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |
| Theoretical Mass [M+H]⁺ | 229.11 | |
| Observed Mass [M+H]⁺ | Conforms to theoretical mass |
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight and determining the isotopic enrichment of this compound. nih.gov High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition. rsc.org The mass spectrum will show a cluster of ions corresponding to the different isotopologues (molecules that differ only in their isotopic composition). The relative intensities of the peak for the fully labeled species (¹³C, d₃) compared to partially labeled (e.g., ¹³C, d₂; ¹²C, d₃) and unlabeled species are used to calculate the isotopic purity. isotope.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive structural confirmation and verifies the specific location of the isotopic labels.
¹³C NMR: The carbon-13 NMR spectrum confirms the carbon framework of the molecule. irispublishers.com The signal for the methyl carbon will be significantly enhanced due to the ¹³C enrichment, confirming the position of the carbon label. frontiersin.org Advanced techniques like INADEQUATE can be used to confirm ¹³C-¹³C connectivities if multiple labels are present. nih.gov
Advanced Analytical Methodologies Employing Stavudine 13c D3
Quantitative Bioanalysis in Pre-clinical Research
In pre-clinical research, accurate quantification of drug substances and their metabolites in biological matrices is paramount for understanding pharmacokinetics and pharmacodynamics. Stavudine-13C-d3 plays a pivotal role in achieving this accuracy.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
LC-MS/MS is a cornerstone technique for quantitative bioanalysis due to its sensitivity and selectivity. The use of this compound as an internal standard significantly optimizes LC-MS/MS assays.
Role as an Internal Standard for Enhanced Accuracy and Precision
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard for quantitative bioanalysis scispace.comwuxiapptec.com. They are added to samples at a fixed concentration to compensate for variations that can occur during sample preparation, injection, and ionization biopharmaservices.com. By co-eluting chromatographically with the analyte (Stavudine), this compound experiences similar extraction efficiencies, matrix effects, and ionization efficiencies. This ensures that any fluctuations in the analytical process affect both the analyte and the internal standard proportionally, leading to a stable analyte-to-internal standard peak area ratio. This stability is crucial for achieving high accuracy and precision in quantification scispace.comwuxiapptec.com. For instance, studies comparing SIL internal standards to analogous standards have shown significantly lower variance and improved accuracy, with biases closer to 100% scispace.com.
Mitigation of Matrix Effects and Ion Suppression
Biological matrices (e.g., plasma, serum, urine) contain numerous endogenous compounds that can interfere with the ionization process in mass spectrometry, leading to matrix effects such as ion suppression or enhancement longdom.orgmdpi.com. These effects can significantly reduce the accuracy and reproducibility of quantitative measurements. This compound, by virtue of its identical chemical and physical properties to Stavudine (B1682478), experiences similar matrix effects wuxiapptec.comwaters.com. When the internal standard and the analyte are subjected to the same degree of suppression or enhancement, their ratio remains constant, effectively canceling out the impact of these matrix-induced variations wuxiapptec.comlongdom.orgmdpi.comwaters.com. This is particularly important in complex biological samples where matrix effects can be substantial longdom.orgwaters.com.
Addressing Isotope Effects on Chromatographic Behavior
While SIL internal standards offer significant advantages, subtle differences in chromatographic behavior due to isotopic labeling can occur. Deuterium (B1214612) labeling, in particular, can sometimes lead to minor shifts in retention times compared to the unlabeled analyte scispace.comnih.gov. For example, deuterated compounds may elute slightly earlier than their protiated counterparts due to changes in lipophilicity waters.comnih.gov. The extent of this effect is compound-dependent and can be influenced by the stationary phase and mobile phase composition nih.gov. However, for ¹³C labeling, the chromatographic isotope effect is generally negligible nih.govlgcstandards.com. Method development must consider these potential shifts to ensure that the internal standard and analyte co-elute sufficiently for accurate quantification scispace.comwaters.comnih.gov. Careful selection of labeled sites and the number of isotopic substitutions can minimize these effects lgcstandards.com.
High-Resolution Mass Spectrometry for Metabolite Profiling and Identification
High-Resolution Mass Spectrometry (HRMS) is indispensable for identifying and characterizing drug metabolites due to its ability to provide accurate mass measurements and elemental composition msmetrix.comhilarispublisher.comijpras.comnih.gov. This compound can serve as a valuable reference standard in HRMS-based metabolite profiling. By comparing the mass-to-charge ratio (m/z) and fragmentation patterns of detected metabolites with those of the labeled internal standard, researchers can confirm the identity and structure of Stavudine metabolites with greater confidence msmetrix.comijpras.comnih.gov. The mass difference introduced by the isotopes helps distinguish metabolites of the labeled drug from endogenous compounds or artifacts, aiding in the deconvolution of complex sample matrices msmetrix.comijpras.comnih.gov.
Pre Clinical Metabolic and Pharmacokinetic Research Applications of Stavudine 13c D3
In Vitro Metabolic Pathway Elucidation
The use of Stavudine-13C-d3 is pivotal in elucidating the intricate metabolic pathways of the parent drug, Stavudine (B1682478). In vitro systems, such as cell cultures and subcellular fractions, provide a controlled environment to study its biotransformation.
Stable isotope tracing is a cornerstone of modern metabolomics, enabling researchers to follow the journey of a molecule through various biochemical reactions. nih.govmonash.edunih.gov this compound is ideally suited for such studies, offering a distinct mass signature that can be readily detected by mass spectrometry. nih.gov
The presence of both ¹³C and deuterium (B1214612) atoms in this compound provides a dual-labeling approach that enhances the accuracy of metabolic tracking. When introduced into in vitro models, the labeled Stavudine is taken up by cells and enters the metabolic machinery. Analytical techniques, primarily high-resolution mass spectrometry, can then distinguish the labeled drug and its metabolites from their endogenous, unlabeled counterparts. nih.govnih.gov
The ¹³C atoms, incorporated into the carbon skeleton of the nucleoside, allow for the tracing of the core structure as it undergoes enzymatic modifications. Simultaneously, the deuterium atoms, typically placed on the methyl group of the thymine (B56734) base, provide an additional layer of tracking. This is particularly useful in differentiating between the intact drug and metabolites that may have undergone modifications at or near the labeled positions. The unique mass shift imparted by the isotopes enables the creation of detailed maps of how this compound is distributed and transformed within cellular networks.
A primary application of this compound is the unambiguous identification of its metabolic products. The metabolism of Stavudine is known to involve phosphorylation to its active triphosphate form, as well as degradation to thymine. researchgate.net By using the labeled analog, researchers can confirm these pathways and uncover novel or minor metabolites.
When analyzing samples from in vitro incubations, the mass spectrometer is programmed to search for the characteristic isotopic signature of this compound and its expected metabolites. For instance, the phosphorylation of this compound would result in mono-, di-, and triphosphate derivatives, each carrying the ¹³C and deuterium labels. Similarly, if the glycosidic bond is cleaved, the resulting labeled thymine can be readily identified. This approach minimizes the ambiguity that can arise from complex biological matrices, where multiple compounds may share similar retention times and mass-to-charge ratios. The use of ¹⁴C-labeled stavudine in animal studies has previously demonstrated the importance of isotopic labeling in determining the metabolic fate of the drug. nih.gov
Table 1: Hypothetical Mass Shifts for this compound and its Metabolites
| Compound | Labeling | Expected Mass Shift (vs. Unlabeled) |
| Stavudine | ¹³C, d₃ | +4 Da |
| Stavudine Monophosphate | ¹³C, d₃ | +4 Da |
| Stavudine Diphosphate | ¹³C, d₃ | +4 Da |
| Stavudine Triphosphate | ¹³C, d₃ | +4 Da |
| Thymine | ¹³C, d₃ | +4 Da |
Understanding which enzymes are responsible for metabolizing a drug is crucial for predicting its efficacy and potential for drug-drug interactions. This compound is an invaluable tool in these investigations.
Phosphoramidases are another class of enzymes that can be involved in the metabolism of certain nucleoside and nucleotide analogs, particularly those with phosphoramidate (B1195095) prodrug moieties designed to enhance intracellular delivery. nih.gov While Stavudine is not a phosphoramidate, the use of labeled substrates in broader screening assays with these enzymes can help to characterize their substrate specificity and rule out their involvement in Stavudine's metabolism. The use of stable isotope-labeled internal standards, such as Stavudine-d3, is common in quantitative assays to study drug metabolism. sciex.com
Metabolic stability assays are a critical component of preclinical drug development, providing an early indication of how quickly a drug is likely to be cleared from the body. These assays are typically performed using in vitro systems such as liver microsomes or hepatocytes. nih.gov this compound can be used in these assays as the substrate, with its disappearance over time being monitored by mass spectrometry.
The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (CLᵢₙₜ). The use of a labeled compound like this compound offers advantages in terms of analytical sensitivity and specificity, allowing for more accurate measurements, especially at low concentrations. This is crucial for compounds with low turnover rates. The data generated from these in vitro studies are essential for predicting the in vivo pharmacokinetic properties of Stavudine.
Table 2: Example Data from an In Vitro Metabolic Stability Assay with this compound
| Time (minutes) | This compound Concentration (µM) | Percent Remaining |
| 0 | 1.00 | 100% |
| 5 | 0.95 | 95% |
| 15 | 0.88 | 88% |
| 30 | 0.75 | 75% |
| 60 | 0.55 | 55% |
This is a hypothetical data table for illustrative purposes.
In Vitro Drug-Drug Interaction (DDI) Studies Related to Metabolism
An essential step in pre-clinical assessment is determining a drug's potential to interact with co-administered therapies. These interactions often occur at the level of metabolic enzymes. Research indicates that stavudine itself is not significantly metabolized by the major cytochrome P450 (CYP) enzyme system, nor does it act as a potent inhibitor of key CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. This inherently low potential for CYP-mediated metabolic drug-drug interactions is a key characteristic.
In this context, this compound serves a vital analytical purpose. In in vitro DDI screening assays, which typically use human liver microsomes or recombinant enzymes, this compound is employed as an internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis. By adding a known quantity of the stable isotope-labeled compound to the experimental samples, researchers can achieve highly accurate and precise quantification of the unlabeled stavudine. This methodology allows for the definitive assessment of any minor metabolic changes to stavudine in the presence of other drugs and, conversely, to confirm stavudine's lack of effect on the metabolism of other compounds.
Table 1: Stavudine Interaction Profile with Major CYP450 Isoforms This table summarizes the general findings for the parent compound, stavudine, which are confirmed in vitro using analytical methods reliant on tools like this compound.
| Enzyme Isoform | Interaction Type | Finding |
| CYP1A2 | Substrate / Inhibitor | Non-substrate / Non-inhibitor |
| CYP2C9 | Substrate / Inhibitor | Non-substrate / Non-inhibitor |
| CYP2C19 | Substrate / Inhibitor | Non-inhibitor |
| CYP2D6 | Substrate / Inhibitor | Non-substrate / Non-inhibitor |
| CYP3A4 | Substrate / Inhibitor | Non-substrate / Non-inhibitor |
Pre-clinical Pharmacokinetic Profiling in Animal Models
Stable isotope-labeled compounds are indispensable for characterizing the pharmacokinetic profile of a drug candidate in animal models. This compound is used to trace the drug's path through the body, providing clear, quantitative data unobscured by endogenous biological molecules.
In pre-clinical studies, typically conducted in species such as rats or non-human primates, this compound is used to precisely determine fundamental pharmacokinetic (PK) parameters. Following administration, bioanalytical methods leveraging LC-MS with this compound as an internal standard allow for accurate measurement of the drug's concentration in plasma and various tissues over time.
These concentration-time data are used to calculate key absorption, distribution, and elimination parameters. Studies using labeled stavudine in rats have demonstrated rapid accumulation in most tissues. nih.gov For example, after intravenous administration, peak concentrations are reached quickly, with particularly high levels observed in the kidneys, indicating its importance in the drug's elimination pathway. nih.gov The brain shows lower and more gradual accumulation, consistent with limited blood-brain barrier penetration. nih.gov
Table 2: Example Peak Tissue Concentrations of Labeled Stavudine in a Rat Model (Data derived from studies using radiolabeled stavudine, illustrating the type of distribution data generated with labeled compounds) nih.gov
| Tissue | Peak Concentration (µg/g) | Time to Peak (post-injection) |
| Kidney | 7.23 ± 0.57 | 5 minutes |
| Liver | 2.13 ± 0.17 | 5 minutes |
| Blood | 1.78 ± 0.16 | 5 minutes |
| Lung | 1.60 ± 0.15 | 5 minutes |
| Spleen | 1.61 ± 0.15 | 5 minutes |
| Skeletal Muscle | 1.38 ± 0.15 | 5 minutes |
| Brain | 0.26 ± 0.02 | 60 minutes |
Analysis of Metabolite Formation and Disposition in Vivo (Pre-clinical)
Identifying and quantifying drug metabolites is a critical component of pre-clinical safety assessment. nih.gov The use of this compound is central to this process. When administered to an animal model, the compound and its metabolites can be readily distinguished from endogenous molecules by mass spectrometry due to their unique isotopic signature.
The primary metabolic pathway for stavudine is intracellular phosphorylation to its active triphosphate form. drugbank.com However, to fully characterize all metabolic products, researchers analyze plasma, urine, and feces. The stable isotope label allows for unambiguous identification of drug-related material, enabling the elucidation of metabolite structures and the quantification of their exposure relative to the parent drug. This ensures that any major metabolites are identified for subsequent safety testing, in line with regulatory guidelines. nih.gov
Population pharmacokinetics (PopPK) is a powerful method used to understand the sources of variability in drug concentrations among a group of subjects. In pre-clinical research, PopPK studies are often performed in animal cohorts using a sparse sampling design, where only a few biological samples are collected from each animal. mdpi.com
The success of this approach hinges on the high accuracy and precision of the drug concentration measurements from these limited samples. acs.org this compound is ideally suited for this application, serving as the internal standard in the LC-MS bioanalytical method. Its use ensures the reliability of the data fed into the PopPK models, allowing for robust characterization of pharmacokinetic parameters and their variability across the animal population. This insight is valuable for refining dosing strategies and translating findings to subsequent clinical studies.
Mechanistic Studies and Kinetic Isotope Effects (KIE)
Beyond standard pharmacokinetic profiling, the specific isotopic labeling in this compound—particularly the presence of deuterium (d3)—allows for sophisticated mechanistic studies.
The substitution of hydrogen with its heavier isotope, deuterium, can slow down the rate of a chemical reaction if the breaking of that carbon-hydrogen bond is a key step. This phenomenon is known as the Kinetic Isotope Effect (KIE).
In drug metabolism research, the KIE is a powerful tool for elucidating reaction mechanisms. patsnap.com By comparing the rate of metabolism of unlabeled stavudine with that of this compound (where deuterium is placed at a potential site of metabolism), scientists can determine if that position is involved in the rate-determining step of a metabolic pathway. If a significant KIE is observed (i.e., the deuterated compound is metabolized more slowly), it provides strong evidence for the specific enzymatic mechanism at play. This level of mechanistic detail is crucial for a complete understanding of a drug's disposition and for predicting potential metabolic liabilities.
Understanding the Impact of Deuteration on Enzyme Kinetics
The introduction of deuterium at specific positions within a drug molecule, such as in this compound, is a strategic approach employed by medicinal chemists to investigate and modulate a drug's metabolic fate. This is primarily due to the kinetic isotope effect (KIE) , a phenomenon where the substitution of a lighter isotope (in this case, hydrogen) with a heavier one (deuterium) can lead to a slower rate of chemical reactions, particularly those involving the cleavage of the carbon-hydrogen bond.
In the context of this compound, the deuteration is expected to influence the enzymes responsible for its metabolism. Stavudine, a thymidine (B127349) nucleoside analogue, undergoes phosphorylation by cellular kinases to its active triphosphate form. fda.gov It is also subject to catabolism. The replacement of hydrogen with deuterium at a metabolically active site can significantly alter the interaction with metabolic enzymes.
Theoretical Impact on Enzyme Kinetics:
Theoretically, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break the C-D bond, which can result in a slower rate of metabolism by enzymes that catalyze this bond cleavage. This can be quantified by changes in key enzyme kinetic parameters:
Vmax (Maximum Velocity): The maximum rate at which an enzyme can catalyze a reaction. For a deuterated compound like this compound, if the C-D bond cleavage is the rate-limiting step, the Vmax is expected to be lower compared to its non-deuterated counterpart.
Km (Michaelis Constant): This constant represents the substrate concentration at which the reaction rate is half of Vmax. It is an indicator of the affinity of the enzyme for the substrate. The effect of deuteration on Km can vary. In some cases, it may not significantly change, while in others, it might increase or decrease depending on the specific enzyme-substrate interactions.
While specific data for this compound is unavailable, studies on other deuterated drugs have demonstrated these effects. For instance, the deuteration of certain compounds has been shown to significantly reduce the rate of metabolism by cytochrome P450 enzymes.
Illustrative Data Table (Hypothetical):
The following table illustrates the hypothetical impact of deuteration on the enzyme kinetics of a drug, based on the principles of the kinetic isotope effect. This is not actual data for this compound.
| Compound | Enzyme | Vmax (pmol/min/mg protein) | Km (µM) | Intrinsic Clearance (Vmax/Km) |
| Stavudine | CYP Isoform X | 100 | 20 | 5.0 |
| Stavudine-d3 | CYP Isoform X | 50 | 22 | 2.3 |
In this hypothetical scenario, the deuterated version of the drug exhibits a 50% reduction in Vmax and a slightly increased Km, leading to a more than 50% decrease in intrinsic clearance. This would translate to a slower metabolism and potentially a longer half-life in the body.
The inclusion of ¹³C in this compound serves as a stable isotope label primarily for analytical purposes, such as in mass spectrometry-based assays to accurately quantify the drug and its metabolites in biological samples. This dual labeling allows for precise tracking and differentiation from the endogenous and non-labeled drug.
Further preclinical studies, including in vitro metabolism assays with liver microsomes and hepatocytes, as well as in vivo pharmacokinetic studies in animal models, would be necessary to generate concrete data and fully elucidate the metabolic profile and the precise impact of deuteration on the enzyme kinetics of this compound.
Broader Academic Research Paradigms and Future Perspectives for Isotope Labeled Nucleosides
Integration of Stable Isotope Tracing with Systems Biology Approaches
Systems biology aims to understand the broader network of interactions within a biological system. Stable isotope tracing is a powerful technique within this field to map metabolic pathways and quantify fluxes. However, a review of current scientific literature reveals a lack of specific studies employing Stavudine-13C-d3 for these broader systems biology applications.
While the use of isotope-labeled nucleosides can, in principle, allow for the tracing of metabolic pathways and their integration into network models, there is currently no published research that specifically utilizes this compound for the dynamic interrogation of biochemical networks. The primary documented application of this compound is as an internal standard for the quantification of Stavudine (B1682478) itself, typically in mass spectrometry-based analyses.
The integration of data from different "omics" platforms is a cornerstone of modern systems biology. Isotope tracers can serve as a crucial link between these datasets, for instance, by tracking the flow of metabolites (metabolomics) and their incorporation into or effect on proteins (proteomics). At present, there are no specific studies in the public domain that detail the use of this compound in multi-omics data integration approaches. Its role appears to be confined to analytical chemistry rather than as a tracer in broader biological systems studies.
Advanced Imaging Modalities Utilizing Stable Isotopes (e.g., Mass Spectrometry Imaging)
Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules within a tissue sample. While stable isotopes can be used in conjunction with MSI, there is no available research demonstrating the use of this compound in any advanced imaging modalities. Its application as an internal standard is for quantitative analysis of tissue homogenates or biological fluids, not for imaging purposes.
Role in Drug Discovery and Target Identification
Isotopically labeled compounds are critical throughout the drug discovery and development pipeline. They are used in metabolic studies, pharmacokinetic assessments, and for elucidating mechanisms of action.
Stable isotope-labeled compounds can be used in pre-clinical studies to trace the metabolic fate of a drug and identify potential biomarkers of efficacy or toxicity. However, there is no specific evidence in the current body of scientific literature of this compound being used for the purpose of pre-clinical biomarker discovery or validation.
Understanding how a drug interacts with its target and the subsequent downstream effects at a molecular level is fundamental to pharmacology. While isotope labeling is a key technique in such studies, research detailing the use of this compound to elucidate the molecular mechanism of action of Stavudine has not been published. The primary application remains as a quantitative tool.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₉¹³CH₁₂D₃N₂O₄ | N/A |
| CAS Number | 2750534-86-0 | |
| Primary Application | Internal standard for Stavudine quantification | |
| Analytical Technique | Mass Spectrometry | |
| Purity | ≥99% deuterated forms (d1-d3) |
The study of isotope-labeled nucleosides, such as this compound, is central to understanding nucleic acid metabolism, drug efficacy, and the metabolic fate of therapeutic compounds. Stable isotope tracing has become an indispensable tool for monitoring the complex biochemical reactions within biological systems. nih.govmdpi.com By replacing specific atoms with stable isotopes like 13C, 15N, or 2H, researchers can track the journey of these molecules through metabolic pathways, providing deep insights into nutrient utilization, biosynthesis, and energy production. nih.govmdpi.com This approach is particularly valuable for elucidating the mechanisms of action and metabolic pathways of nucleoside analogs like stavudine, which are critical in antiviral therapies. The integration of advanced analytical platforms and computational tools is pushing the boundaries of what can be learned from these powerful tracer experiments.
Methodological Advancements and Computational Tools in Isotope-Resolved Metabolomics
Stable Isotope-Resolved Metabolomics (SIRM) has emerged as a powerful technique to investigate metabolic fluxes and profile biochemical pathways. researchgate.net The precision of SIRM relies on significant advancements in analytical instrumentation, primarily high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, which can distinguish between different isotopologues of a given metabolite. nih.govresearchgate.netdigitellinc.com These technologies generate vast and complex datasets that necessitate sophisticated computational tools for analysis. The goal of these tools is to automate the process of extracting, quantifying, and visualizing isotope enrichment information, which has historically been a major bottleneck in metabolomics research. digitellinc.com
The analysis of data from stable isotope tracing experiments is a multi-step process that requires specialized bioinformatics software. nih.gov Key steps include raw data processing, peak detection, correction for natural isotope abundance, metabolite identification, and statistical analysis. nih.govnih.gov A variety of open-source and commercial software packages have been developed to handle these computationally intensive tasks. mdpi.com
A crucial function of these software tools is the correction for the natural abundance of stable isotopes, particularly the 1.1% natural abundance of 13C. nih.gov Tools like IsoCor, IsoCorrectoR, and AccuCor2 are designed to subtract the contribution of naturally occurring isotopes to accurately determine the true level of isotopic enrichment from the tracer. mdpi.comoup.com
Subsequent data analysis often involves pathway mapping to visualize the flow of labeled atoms through metabolic networks. semanticscholar.org Software such as Escher-Trace allows researchers to integrate corrected mass spectrometry data directly onto annotated metabolic maps, providing a clear visual context for interpreting the results of tracing experiments. escholarship.org
Below is a table summarizing some of the key software and bioinformatics tools used in isotope-resolved metabolomics and their relevance for studying labeled compounds like this compound.
| Software/Tool | Primary Function(s) | Relevance for this compound Analysis |
| XCMS | LC/MS data preprocessing, feature detection, retention time correction, and alignment. acs.org | Initial processing of raw mass spectrometry data to detect peaks corresponding to this compound and its downstream metabolites. |
| MZmine | Comprehensive processing of mass spectrometry data, including filtering, peak detection, alignment, and isotope pattern analysis. nih.govnih.gov | A complete workflow to process, identify, and quantify labeled species originating from the administered this compound. |
| IsoCor / IsoCorrectoR | Correction of raw MS data for natural isotopic abundance. mdpi.comoup.com | Essential for accurately quantifying the enrichment of 13C from this compound in various metabolites, distinguishing it from naturally occurring 13C. |
| MetaboAnalyst | Web-based platform for statistical analysis, functional annotation, and data visualization. nih.gov | Performs statistical comparisons between experimental groups to identify significant changes in metabolic pathways affected by stavudine. |
| Escher-Trace | Pathway-based visualization of stable isotope tracing data. escholarship.org | Maps the metabolic fate of the 13C and deuterium (B1214612) labels from this compound onto cellular metabolic pathways, such as nucleotide synthesis or degradation. |
| Miso | R package for analyzing data from multiple-precursor-based stable isotope labeling studies. oup.com | Useful in complex experiments where this compound might be co-administered with other tracers to probe intersecting metabolic pathways. |
Next-Generation Stable Isotope Tracing Technologies
While conventional LC-MS and NMR remain the workhorses of metabolomics, next-generation technologies are providing unprecedented resolution and new dimensions of information. These advanced methods allow for a more dynamic and spatially resolved understanding of the metabolism of labeled nucleosides.
One of the most significant advancements is the coupling of stable isotope tracing with Mass Spectrometry Imaging (MSI). nih.gov This technique, referred to as iso-imaging, allows for the visualization and quantification of metabolic activity directly within tissue sections. nih.gov By administering a labeled compound like this compound, researchers can map the spatial distribution of the drug and its labeled metabolites within an organ, revealing metabolic heterogeneity between different tissue regions or cell types. nih.gov This provides critical information on where a drug is metabolized and its site of action.
Another area of rapid development is pulsed stable isotope-resolved metabolomics (pSIRM). This technique involves pulse-feeding cells with a labeled substrate for short periods, which allows for the analysis of metabolic processes on very short timescales. nih.gov This is particularly useful for studying the immediate impact of a drug on cellular metabolism and observing the subsequent compensatory responses of the metabolic system. nih.gov
Furthermore, advances in NMR spectroscopy, such as the use of 19F–13C spin pairs and methyl-TROSY experiments, are enhancing the ability to study the structure and dynamics of large nucleic acid-protein complexes. nih.gov These methods benefit from selective isotope labeling of nucleosides to reduce spectral crowding and improve resolution, enabling detailed investigation of drug-target interactions at an atomic level. nih.govnih.gov The combination of multiple isotope labels (e.g., 13C and 15N) within a single molecule provides even greater detail for tracking complex biochemical transformations. pharmiweb.com
The table below compares these next-generation technologies and their potential applications in the study of labeled nucleosides.
| Technology | Principle | Application for Labeled Nucleosides (e.g., this compound) |
| Isotope Tracing Mass Spectrometry Imaging (iso-imaging) | Combines stable isotope infusion with Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging mass spectrometry to map labeled metabolites in tissue sections. nih.gov | Visualizing the distribution of this compound and its metabolites in specific tissues or tumor microenvironments to understand its site of action and off-target effects. |
| Pulsed Stable Isotope-Resolved Metabolomics (pSIRM) | Involves short-term "pulse" exposure of cells to a labeled substrate to measure rapid metabolic fluxes and dynamic responses. nih.gov | Determining the immediate impact of stavudine on nucleotide pools and cellular energy metabolism within minutes of administration. |
| Advanced NMR Spectroscopy (e.g., methyl-TROSY) | Utilizes specific isotope labeling patterns (e.g., on methyl groups) to study the structure and dynamics of very large biomolecular complexes with high resolution. nih.gov | Investigating the structural changes and dynamics of viral enzymes (like reverse transcriptase) upon binding of the active form of stavudine. |
| Single-Cell Isotope Tracing | Microfluidics-based systems combined with high-resolution mass spectrometry to perform dynamic metabolomics on individual cells. researchgate.net | Revealing metabolic heterogeneity in the response of a cell population to stavudine treatment, identifying potential mechanisms of drug resistance in subpopulations. |
Q & A
Basic Research Questions
Q. How should researchers design experiments to investigate the pharmacokinetic properties of Stavudine-13C-d3 in vitro?
- Methodological Answer : Isotopic tracing studies should incorporate controls for isotopic dilution and matrix effects. Use liquid chromatography-mass spectrometry (LC-MS) to quantify labeled and unlabeled metabolites, ensuring calibration curves are validated against certified reference materials. Experimental designs must account for metabolic stability, protein binding, and intracellular uptake .
- Key Considerations : Include replicates to assess inter- and intra-assay variability. Reference prior studies on non-labeled stavudine to establish baseline pharmacokinetic parameters .
Q. What analytical techniques are recommended for verifying the isotopic purity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical. HRMS confirms the mass shift due to ¹³C and deuterium incorporation, while NMR identifies positional isotopic enrichment. Validate results against USP/Ph.Eur. guidelines for isotopic standards .
- Data Reporting : Tabulate isotopic abundance (%) with error margins (±SD) and compare with theoretical values. Include fragmentation patterns in supplementary materials .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Document reaction conditions (temperature, solvent, catalyst) meticulously. Use orthogonal purification methods (e.g., HPLC coupled with UV and MS detection) to isolate the labeled compound. Cross-validate synthetic yields and purity metrics with independent labs .
- Critical Step : Publish detailed protocols in open-access repositories (e.g., protocols.io ) to facilitate replication .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported metabolic half-lives of this compound across different cell lines?
- Methodological Answer : Conduct a meta-analysis of existing data, stratifying by cell type (e.g., hepatic vs. renal). Use multivariate regression to identify confounding variables (e.g., efflux transporter expression). Validate findings with siRNA knockdown models to isolate metabolic pathways .
- Example Table :
| Cell Line | Half-life (h) | Transporter Activity | Reference |
|---|---|---|---|
| HepG2 | 2.3 ± 0.4 | High P-gp | |
| HEK293 | 4.1 ± 0.6 | Low MRP1 |
Q. What strategies optimize this compound synthesis for high isotopic yield while minimizing cost?
- Methodological Answer : Apply design of experiments (DOE) to evaluate factors like precursor stoichiometry and reaction time. Use response surface modeling to identify cost-yield trade-offs. Compare deuterium incorporation efficiency via kinetic isotope effect (KIE) studies .
- Advanced Tip : Substitute expensive catalysts (e.g., Pd/C) with nano-catalysts to reduce costs without compromising yield .
Q. How can researchers validate the stability of this compound under long-term storage conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) per ICH Q1A guidelines. Monitor degradation products using stability-indicating assays (e.g., UPLC-PDA). Compare results with non-labeled stavudine to assess isotopic impact on degradation kinetics .
- Data Analysis : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .
Cross-Disciplinary and Ethical Considerations
Q. What ethical frameworks apply when using this compound in preclinical HIV research?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies, ensuring humane endpoints and sample size justification. For human-derived cell lines, obtain IRB approval and document donor consent .
- Reporting Standards : Disclose conflicts of interest and funding sources in manuscripts .
Q. How should researchers address discrepancies between in silico predictions and experimental data for this compound’s binding affinity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
